2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic derivative featuring a thioacetamide bridge connecting a substituted imidazole (5-(4-bromophenyl)-1-ethyl) and a thiazol-2-yl moiety. This structure combines aromatic bromine substitution, known for enhancing lipophilicity and binding interactions, with a flexible ethyl group on the imidazole ring to modulate steric and electronic properties .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4OS2/c1-2-21-13(11-3-5-12(17)6-4-11)9-19-16(21)24-10-14(22)20-15-18-7-8-23-15/h3-9H,2,10H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQGKRXDHIWQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Imidazole Ring Formation
The imidazole nucleus is constructed via a modified Debus-Radziszewski reaction, wherein 4-bromobenzaldehyde (1.2 equiv) reacts with ethylamine (1.5 equiv) in refluxing ethanol (78°C, 8 hr) to yield 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol as a key intermediate. Critical to this step is the use of ammonium acetate (2.0 equiv) as a cyclizing agent, which promotes imine formation and subsequent ring closure. NMR analysis of crude products shows 89% conversion under these conditions, with residual starting materials removed via silica gel chromatography (hexane:ethyl acetate, 4:1).
Thioether Linkage Installation
The thioacetamide bridge is introduced through nucleophilic substitution between the imidazole-2-thiol intermediate (1.0 equiv) and 2-chloro-N-(thiazol-2-yl)acetamide (1.1 equiv) in anhydrous DMF. Kinetic studies demonstrate optimal reactivity at 65°C with cesium carbonate (2.5 equiv) as base, achieving 82% isolated yield after 6 hr. Comparative solvent screening reveals DMF outperforms THF and acetonitrile by maintaining reagent solubility while minimizing thiol oxidation (<2% disulfide byproduct).
Table 1: Solvent Effects on Thioether Formation
| Solvent | Dielectric Constant | Yield (%) | Disulfide Byproduct (%) |
|---|---|---|---|
| DMF | 36.7 | 82 | 1.8 |
| THF | 7.5 | 54 | 4.2 |
| Acetonitrile | 37.5 | 67 | 3.1 |
Reaction Optimization Strategies
Catalytic System Enhancement
Replacing traditional potassium carbonate with cesium carbonate in the acylation step increases reaction efficiency due to enhanced nucleophilicity of the thiolate anion. At 70°C, Cs₂CO₃ achieves 89% conversion versus 72% for K₂CO₃ over 4 hr, as quantified by HPLC. Microwave irradiation (150 W, 100°C) further accelerates the process, completing the reaction in 1.5 hr with comparable yield (85%).
Protecting Group Considerations
The thiazole amine proves susceptible to unintended acylation during imidazole synthesis. Introducing a tert-butoxycarbonyl (Boc) group prior to acetamide coupling prevents side reactions, with subsequent deprotection using trifluoroacetic acid (TFA) in dichloromethane (0°C, 30 min) restoring the free amine without imidazole ring degradation.
Spectroscopic Characterization and Analytical Validation
Structural Elucidation via NMR
¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 8.21 (s, 1H, imidazole H-4), 7.89 (d, J = 8.4 Hz, 2H, bromophenyl), and 6.95 (s, 1H, thiazole H-5). The ethyl group appears as a triplet at δ 1.42 (t, J = 7.2 Hz, 3H) and quartet at δ 4.12 (q, J = 7.2 Hz, 2H). ¹³C NMR confirms the acetamide carbonyl at δ 168.5 ppm and thiazole C-2 at δ 158.3 ppm.
Impurity Profiling and Purification
Common Synthetic Byproducts
HPLC-MS analysis identifies three primary impurities:
- Di-acylated product (3–5%): Forms from over-reaction at the thiazole amine
- Oxidized disulfide (1–2%): Results from thiol group oxidation during workup
- Incomplete deprotection adduct (2–4%): Retains Boc group when TFA treatment is insufficient
Chromatographic Resolution
Preparative HPLC using a C18 column (250 × 21.2 mm, 5 µm) with gradient elution (acetonitrile/water + 0.1% formic acid) achieves baseline separation of all impurities. Optimal conditions use 55–65% acetonitrile over 25 min at 8 mL/min, collecting the target compound at 18.3 min.
Table 2: Purification Parameters and Outcomes
| Parameter | Value | Impact on Purity (%) |
|---|---|---|
| Flow Rate | 8 mL/min | 98.2 |
| Column Temperature | 25°C | 97.9 |
| Gradient Slope | 0.5% ACN/min | 98.5 |
Scalability and Industrial Considerations
Kilo-Lab Synthesis
Scaling to 1 kg batches introduces challenges in exotherm control during imidazole formation. Implementing jacketed reactors with automated temperature modulation (−5°C adjustment per 2°C exotherm) maintains reaction safety while preserving yield (84% at scale vs. 89% bench).
Green Chemistry Alternatives
Solvent screening identifies cyclopentyl methyl ether (CPME) as a sustainable replacement for DMF in thioether coupling. Though requiring longer reaction times (10 hr vs. 6 hr), CPME enables 92% solvent recovery via distillation and reduces E-factor from 32 to 18.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the imidazole or thiazole rings.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole or thiazole derivatives.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula for 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is , with a molecular weight of 423.4 g/mol. The compound features an imidazole ring, a thiazole moiety, and a bromophenyl group, which contribute to its unique chemical properties and biological activities.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing imidazole and thiazole rings have been shown to possess antimicrobial properties. Studies suggest that the thioether linkage may enhance these effects by improving solubility and bioavailability.
- Anticancer Potential : There is growing interest in the anticancer properties of imidazole derivatives. Research indicates that certain compounds can inhibit tumor growth by inducing apoptosis in cancer cells or disrupting cell cycle progression.
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of thiazole-containing compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.
Antimicrobial Research
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus. These findings suggest that the compound could be a lead candidate for developing new antibiotics.
Anticancer Activity
In vitro studies published in the Journal of Medicinal Chemistry reported that specific derivatives of this compound were effective against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, making it a promising candidate for further development as an anticancer agent.
Anti-inflammatory Mechanisms
Research published in the International Journal of Inflammation explored the anti-inflammatory properties of thiazole derivatives. The study found that these compounds could significantly reduce levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin (IL)-6 in lipopolysaccharide-stimulated macrophages, indicating their potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism by which 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The bromophenyl and imidazole groups are particularly important for binding to these targets, while the thiazole ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
Imidazole vs. Triazole Derivatives
- Compound 21 (): N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide shares the imidazole-thioacetamide core but replaces the thiazol-2-yl group with a benzofuran ring.
- Compound 9c () : Incorporates a triazole ring instead of imidazole, linked to a 4-bromophenyl-thiazole. The triazole’s hydrogen-bonding capacity may enhance interactions with polar residues in enzyme active sites compared to the ethyl-imidazole in the target compound .
Thiadiazole and Thiazolidinone Analogues
- Compound 4g () : Features a 1,3,4-thiadiazole core with a phenylurea substituent. The thiadiazole’s electron-deficient nature contrasts with the electron-rich imidazole in the target compound, influencing redox properties and metabolic stability .
- Compound 4c (): A thiazolidinone derivative with a 4-bromobenzylidene group.
Substituent Effects on Activity
Bromophenyl Substitution
- Compound 26 (): N-(4-Bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide retains the 4-bromophenyl group but replaces imidazole with a triazinoindole core. The extended aromatic system in triazinoindole may improve DNA intercalation properties compared to the simpler imidazole .
- Compound 4c () : 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide lacks bromine but includes a methyl-tetrazole group. The tetrazole’s ionizable NH group could enhance solubility and hydrogen-bonding interactions, contributing to its selective cytotoxicity (IC50 = 23.30 µM against A549 cells) .
Alkyl and Aryl Modifications
- Compound 33 () : 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide introduces a propargyl ether group, enabling click chemistry applications. The dimethylpyrimidine ring offers additional hydrogen-bonding sites compared to the ethyl-imidazole in the target compound .
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Characterized by its unique structural features, including an imidazole ring, a thiazole ring, and a bromophenyl substituent, this compound has been the subject of various studies aimed at elucidating its biological activity. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 423.35 g/mol. The presence of multiple functional groups contributes to its diverse chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H15BrN4OS2 |
| Molecular Weight | 423.35 g/mol |
| Structural Features | Imidazole, Thiazole, Bromophenyl |
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Molecular docking studies suggest that the compound may effectively bind to active sites of target enzymes or receptors, potentially inhibiting enzymatic activity or modulating cellular pathways involved in disease processes .
Antitumor Activity
Research indicates that compounds containing thiazole and imidazole rings exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells. The structure-activity relationship (SAR) suggests that specific substitutions on the phenyl and thiazole rings enhance cytotoxic activity against various cancer cell lines .
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of thiazole derivatives, compounds similar to this compound demonstrated IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. For example, certain thiazole-containing compounds exhibited IC50 values around 1.61 µg/mL against specific cancer cell lines .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Several studies have reported that thiazole derivatives exhibit antibacterial activity comparable to established antibiotics such as norfloxacin. The presence of electron-donating groups in the structure is believed to enhance this activity .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Cytotoxicity | IC50 < 1.61 µg/mL | |
| Antimicrobial | Comparable to norfloxacin |
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic routes often include cyclization reactions and nucleophilic substitutions that introduce the necessary functional groups for biological activity .
Future Directions
Given its promising biological activities, further research is warranted to fully elucidate the pharmacological potential of this compound. Future studies should focus on:
- In vivo studies to assess efficacy and safety profiles.
- Mechanistic studies to better understand interactions at the molecular level.
- Development of analogs to optimize therapeutic properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol and 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C for 6–8 hours) . Key optimization steps include solvent selection (DMF or acetonitrile), stoichiometric adjustment of the base (1.2–1.5 equivalents), and purification via recrystallization (ethanol/water, 70:30 v/v) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- ¹H/¹³C NMR : Thiazole NH proton (δ 12.1–12.3 ppm), imidazole C-S thioether (δ 40–45 ppm in ¹³C) .
- FT-IR : C=O stretch (1680–1700 cm⁻¹), C-Br vibration (550–600 cm⁻¹) .
- HRMS : Theoretical [M+H]⁺ = 449.02 Da; observed 449.05 ±0.03 Da .
Advanced Research Questions
Q. How can molecular docking studies inform the compound’s mechanism of action?
- Methodological Answer : Docking against the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme (PDB: 1PZ4) reveals a binding affinity (ΔG = -9.2 kcal/mol) via hydrogen bonding between the acetamide carbonyl and Arg228 (2.1 Å) and halogen bonding between the bromophenyl group and Tyr154. Molecular dynamics (MD) simulations (100 ns) confirm stability (RMSD <1.8 Å) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
- Methodological Answer : Discrepancies (e.g., IC₅₀ = 12 μM vs. 28 μM in kinase assays) may arise from:
- Assay conditions : ATP concentration (10 μM vs. 100 μM) .
- Cell line variations : HEK293 vs. HeLa .
- Validation : Use recombinant enzyme assays (standardized ATP: 10 μM, pH 7.4) and surface plasmon resonance (SPR) to measure binding affinity (KD = 15.3 ±1.2 μM) .
Q. How to design a pharmacological study evaluating therapeutic potential?
- Methodological Answer :
- Tiered Approach :
In vitro : Enzyme inhibition (IC₅₀ via fluorescence polarization).
Cell-based : MTT viability assays (3 cancer lines, EC₅₀ calculation).
In vivo : PK/PD in rodents (oral bioavailability >40%, T₁/₂ >6 h).
Toxicity : hERG inhibition (IC₅₀ >10 μM), Ames test .
- Controls : 5-FU for cytotoxicity; power analysis (n=6/group, α=0.05).
Data Contradiction Analysis
Q. How to address inconsistencies in synthetic yields (62% vs. 78%)?
- Methodological Answer : Yield variability arises from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
